molecular formula C20H13N3O2 B8047715 2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione

2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione

Cat. No.: B8047715
M. Wt: 327.3 g/mol
InChI Key: KSFIWHOAKHULIV-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridyl group attached to an anthra[1,2-d]imidazole core, which is further substituted with dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.

Scientific Research Applications

2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)imidazole: Another pyridyl-imidazole derivative with similar structural features but different substitution patterns.

    Anthraquinone derivatives: Compounds with a similar anthraquinone core but lacking the imidazole and pyridyl groups.

    Imidazole-containing compounds: A broad class of compounds featuring the imidazole ring, used in various applications.

Uniqueness

2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione is unique due to its specific combination of the pyridyl group, imidazole ring, and anthraquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-pyridin-4-yl-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-18-12-3-1-2-4-13(12)19(25)16-14(18)5-6-15-17(16)23-20(22-15)11-7-9-21-10-8-11/h1-10,12-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFIWHOAKHULIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C=C1)C(=O)C3=C(C2=O)C=CC4=C3N=C(N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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